5-(4-Isopropoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Isopropoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that belongs to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of appropriate phenolic and amine precursors under controlled conditions. The process often includes steps such as condensation, cyclization, and ring-closure reactions. Specific details on the synthetic routes and reaction conditions can be found in specialized organic chemistry literature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-Isopropoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 5-(4-Isopropoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through reversible ring-opening reactions, which can be influenced by factors such as solvent, temperature, and the presence of nucleophiles .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine: A related compound with similar structural features.
1,4-Benzoxazine Derivatives: Compounds with variations in the benzoxazine ring structure.
Uniqueness
5-(4-Isopropoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of both isopropoxy and methylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H26N2O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H26N2O2/c1-17(2)29-21-14-12-20(13-15-21)26-28-24(22-6-4-5-7-25(22)30-26)16-23(27-28)19-10-8-18(3)9-11-19/h4-15,17,24,26H,16H2,1-3H3 |
InChI Key |
JOIQBRFQJJMDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OC(C)C |
Origin of Product |
United States |
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